molecular formula C9H14ClF2N B6224464 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride CAS No. 2763754-65-8

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride

Cat. No.: B6224464
CAS No.: 2763754-65-8
M. Wt: 209.7
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Description

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride is a versatile compound with a unique structure that allows for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of cyclohexanone followed by difluorination and subsequent ethynylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the difluorination and ethynylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethynyl and difluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl and difluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride
  • 1-ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine
  • 1,1-difluoroalkanes

Uniqueness

1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride is unique due to its combination of ethynyl and difluoro groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets .

Properties

CAS No.

2763754-65-8

Molecular Formula

C9H14ClF2N

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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